Nonyl-|A-D-1-thiomaltoside Nonyl-|A-D-1-thiomaltoside n-Nonyl-β-D-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose. This reagent is suitable for isolating proteins inside of cell membranes. The activity of protein isolated using n-Nonyl-β-D-thiomaltoside is higher than those isolated using n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. As the CMC value of this detergent is 2.4 mM, it is easy to remove from protein solutions by dialysis.

Brand Name: Vulcanchem
CAS No.: 148565-55-3
VCID: VC21115544
InChI: InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1
SMILES: CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Molecular Formula: C21H40O10S
Molecular Weight: 484.6 g/mol

Nonyl-|A-D-1-thiomaltoside

CAS No.: 148565-55-3

Cat. No.: VC21115544

Molecular Formula: C21H40O10S

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Nonyl-|A-D-1-thiomaltoside - 148565-55-3

Specification

Description n-Nonyl-β-D-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose. This reagent is suitable for isolating proteins inside of cell membranes. The activity of protein isolated using n-Nonyl-β-D-thiomaltoside is higher than those isolated using n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. As the CMC value of this detergent is 2.4 mM, it is easy to remove from protein solutions by dialysis.

CAS No. 148565-55-3
Molecular Formula C21H40O10S
Molecular Weight 484.6 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1
Standard InChI Key AFOMEWLJBOWKCP-OHQXVXRSSA-N
Isomeric SMILES CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
SMILES CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Canonical SMILES CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

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